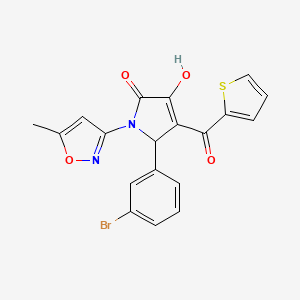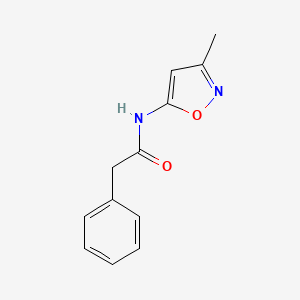
1-(furan-2-carbonyl)-3-(furan-2-yl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(furan-2-carbonyl)-3-(furan-2-yl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole is a compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This pyrazole derivative exhibits promising biological activities, making it a potential candidate for the development of new drugs.
Scientific Research Applications
Synthesis and Biological Evaluation
1-(furan-2-carbonyl)-3-(furan-2-yl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole and its derivatives have been synthesized and evaluated for various biological activities. Studies indicate that these compounds exhibit significant anti-inflammatory and antibacterial properties. A microwave-assisted synthesis method has been found to yield higher results in a more environmentally friendly and efficient manner (Ravula et al., 2016).
Antioxidant Properties
Derivatives of this compound, specifically those including chalcone, have been synthesized and shown to possess potent antioxidant activity. This was validated through in-vitro testing against DPPH and supported by molecular docking, ADMET, QSAR, and bioactivity studies (Prabakaran et al., 2021).
Reactivity and Structural Analysis
The reactivity and regiochemistry of this compound in various reactions have been explored using DFT-based reactivity indexes. This provides insight into the structural and chemical behavior of these compounds (Bakavoli et al., 2010).
Crystal Structure and Stereochemistry
Studies have focused on the crystal structures and stereochemical properties of related compounds. These investigations help in understanding the molecular configurations and potential for transformations through reactions like the IMDAF reaction (Borisova et al., 2016).
Molecular Interactions and Dimer Formation
Research into the formation of molecular dimers through hydrogen bonding has been conducted. These studies provide insight into intermolecular interactions which are crucial for understanding the compound's behavior in various environments (Zheng et al., 2010).
Antimicrobial Activity
Several derivatives of this compound have been synthesized and tested for their antimicrobial activity. These studies have shown promising results in terms of their efficacy against various strains of bacteria and fungi, highlighting their potential in medical applications (Hamed et al., 2020).
Properties
IUPAC Name |
furan-2-yl-[5-(furan-2-yl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5/c22-18(17-7-3-9-26-17)20-15(11-14(19-20)16-6-2-8-25-16)12-4-1-5-13(10-12)21(23)24/h1-10,15H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTPZJLLEYCVMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CO2)C(=O)C3=CC=CO3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![1-[4-(Difluoromethyl)-6-(2-furyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2362631.png)
![2-{[bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2362634.png)

![8-Methoxy-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2362638.png)


![(6-Methyl-imidazo[1,2-a]pyridin-2-yl)-acetic acid](/img/structure/B2362642.png)
![6-bromo-5-chloro-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2362643.png)


![2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2362649.png)
